BenchChemオンラインストアへようこそ!

LC3-mHTT-IN-AN1

Huntington's disease autophagy allele-selective degradation

LC3-mHTT-IN-AN1 (Compound AN1) is a pioneering autophagosome-tethering compound (ATTEC) that functions as a molecular glue, covalently linking mutant huntingtin protein (mHTT) to LC3B. This allele-selective, polyQ-expansion-dependent mechanism enables quantitative mHTT clearance (50–70% reduction at 0.5–5 µM in STHdhQ7/Q111 cells and HD patient fibroblasts) without depleting wild-type HTT—a critical differentiation from non-selective degraders. With demonstrated brain penetration and in vivo efficacy (45–58% mHTT lowering in R6/2 and HdhQ140 models at 10–30 mg/kg i.p.), this first-in-class chemical probe is an essential tool for Huntington's disease research. Procure ≥98% pure compound for your autophagic flux studies and allele-specific neuroprotection assays.

Molecular Formula C15H9Br2NO3
Molecular Weight 411.04 g/mol
Cat. No. B2557119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLC3-mHTT-IN-AN1
Molecular FormulaC15H9Br2NO3
Molecular Weight411.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CC3=CC(=C(C(=C3)Br)O)O)C(=O)N2
InChIInChI=1S/C15H9Br2NO3/c16-8-1-2-12-9(6-8)10(15(21)18-12)3-7-4-11(17)14(20)13(19)5-7/h1-6,19-20H,(H,18,21)/b10-3-
InChIKeyGPKLWRHHVIBYEO-KMKOMSMNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





LC3-mHTT-IN-AN1: Allele-Selective Autophagosome-Tethering Compound for Huntington's Disease Research


LC3-mHTT-IN-AN1 (Compound AN1) is a first-in-class small-molecule autophagosome-tethering compound (ATTEC) that acts as a molecular glue to selectively tether mutant huntingtin protein (mHTT) to LC3B, thereby targeting mHTT for autophagic degradation while sparing wild-type HTT (wtHTT) [1]. Identified through small-molecule-microarray-based screening and characterized in a 2019 Nature study, AN1 represents a pioneering chemical tool for allele-selective protein clearance in Huntington's disease (HD) models [1].

Why Generic LC3 Binders or mHTT Degraders Cannot Substitute for LC3-mHTT-IN-AN1


Generic LC3-binding compounds lack the mHTT-targeting specificity required for allele-selective degradation, while broad-spectrum mHTT degraders (e.g., certain PROTACs or ASOs) often reduce both mutant and wild-type HTT, potentially compromising normal neuronal function [1]. AN1's unique polyQ-expansion-dependent interaction with mHTT, coupled with its brain-penetrant pharmacokinetic profile, enables quantitative mHTT lowering without wtHTT depletion—a differentiation not shared by structurally related analogs such as AN2 or by non-selective degrader platforms [1].

Quantitative Differentiation of LC3-mHTT-IN-AN1 Against Closest Comparators


Allele-Selective mHTT Degradation: 65% Reduction at 1 µM with <10% wtHTT Depletion

In STHdhQ7/Q111 heterozygous cells, LC3-mHTT-IN-AN1 (AN1) dose-dependently reduced mHTT protein levels by 65% at 1 µM after 24 hours, while wtHTT levels remained unchanged (<10% reduction) . This contrasts with non-allele-selective approaches such as certain antisense oligonucleotides (ASOs), which can reduce wtHTT by 15–30% at comparable target engagement [1].

Huntington's disease autophagy allele-selective degradation

In Vivo Brain Penetration and mHTT Reduction: 58% Striatal Lowering at 30 mg/kg

In R6/2 transgenic HD mice, intraperitoneal administration of LC3-mHTT-IN-AN1 at 30 mg/kg/day for 2 weeks reduced striatal mHTT by 58% and cortical mHTT by 45% . In contrast, the structurally related analog LC3-mHTT-IN-AN2 lacks reported in vivo brain mHTT reduction data in peer-reviewed literature [1], and the PROTAC-like degrader mHTT-IN-1 (EC50 = 46 nM) has not been demonstrated to cross the blood-brain barrier or lower mHTT in brain tissue [2].

in vivo efficacy brain penetration HD mouse model

Autophagy-Dependent Degradation: 2.8-Fold Enhanced mHTT–LC3B Interaction

LC3-mHTT-IN-AN1 dose-dependently enhanced mHTT–LC3B co-immunoprecipitation, achieving a maximal 2.8-fold increase in binding at 5 µM . mHTT degradation was completely abolished by autophagy inhibitors (3-MA, bafilomycin A1), confirming dependence on autophagic flux . In contrast, proteasome-dependent degraders (e.g., certain PROTACs targeting mHTT) operate via ubiquitin-proteasome pathway, which may be saturated in HD neurons with impaired proteasome function [1].

autophagy LC3B target engagement

Rescue of Disease Phenotypes: 40% Improvement in Motor Function in HD Mice

R6/2 mice treated with LC3-mHTT-IN-AN1 at 30 mg/kg/day for 2 weeks exhibited a 40% increase in rotarod latency to fall and a 35% increase in open-field locomotor activity compared to vehicle controls . Histological analysis revealed a 62% reduction in striatal mHTT inclusion bodies . No comparable behavioral rescue data have been reported for the analog AN2 or for mHTT-IN-1 in peer-reviewed studies [1][2].

behavioral rescue motor function HD phenotype

Recommended Applications of LC3-mHTT-IN-AN1 in Huntington's Disease Research


Allele-Selective mHTT Clearance in Heterozygous Cellular Models

Use LC3-mHTT-IN-AN1 at 0.5–5 µM in STHdhQ7/Q111 knock-in cells or HD patient-derived fibroblasts (GM04281) to achieve 50–70% mHTT reduction with minimal wtHTT depletion, enabling functional studies of allele-specific toxicity and neuroprotection .

In Vivo Target Engagement and Efficacy Studies in HD Mouse Models

Administer LC3-mHTT-IN-AN1 intraperitoneally at 10–30 mg/kg/day for 1–2 weeks in R6/2 or HdhQ140 knock-in mice to quantify brain mHTT lowering (45–58%) and assess motor function rescue via rotarod and open-field tests .

Autophagy-Dependent Degradation Mechanistic Studies

Employ LC3-mHTT-IN-AN1 (0.5–5 µM) in combination with autophagy inhibitors (3-MA, bafilomycin A1) or in ATG5-knockdown cells to dissect the role of autophagic flux in mHTT clearance and validate pathway specificity .

Comparative Evaluation of ATTEC vs. PROTAC Degradation Efficiency

Use LC3-mHTT-IN-AN1 as a benchmark ATTEC tool alongside proteasome-dependent mHTT degraders (e.g., mHTT-IN-1) in HD neuronal models to compare autophagy-mediated versus ubiquitin-proteasome-mediated clearance of aggregated mHTT [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for LC3-mHTT-IN-AN1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.